molecular formula C6H10Cl2N2O2S B2620851 2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride CAS No. 2089255-33-2

2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride

Cat. No.: B2620851
CAS No.: 2089255-33-2
M. Wt: 245.12
InChI Key: TZXTVPSMFMEAFX-UHFFFAOYSA-N
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Description

Structural Analysis

Molecular Architecture and Isomeric Forms

2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride is a chiral organic compound with the molecular formula C₆H₁₀Cl₂N₂O₂S (molecular weight: 245.1268 g/mol). Its structure comprises:

  • A 1,3-thiazole ring (five-membered aromatic heterocycle containing sulfur and nitrogen).
  • A propanoic acid backbone with an amino group (-NH₂) at the β-carbon and a carboxylic acid (-COOH) group.
  • Two chloride counterions , forming a dihydrochloride salt.

The compound exists in two enantiomeric forms (D- and L-), though the dihydrochloride salt may preferentially crystallize in a single stereoisomeric form. The thiazole ring’s sulfur atom introduces steric and electronic effects that influence molecular conformations.

Key Structural Features

Component Position Functional Group
Thiazole ring 1,3-thiazol-5-yl Aromatic heterocycle
Amino group β-carbon of propanoic acid -NH₂
Carboxylic acid α-carbon of propanoic acid -COOH
Chloride counterions External ions HCl salts
Isomeric Considerations

The presence of a chiral center at the β-carbon (bearing the amino and thiazole groups) allows for enantiomeric forms. While no experimental data on racemic or enantiopure forms is available in the literature, theoretical studies of analogous thiazole-amino acids suggest that steric interactions between the thiazole ring and amino group favor specific conformations.

Crystallographic Characterization and X-ray Diffraction Studies

Experimental crystallographic data for 2-amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride remains limited. However, insights can be drawn from:

  • Theoretical conformational analyses of similar thiazole-amino acid derivatives.
  • General X-ray diffraction (XRD) principles for salt-form crystal packing.
Key Challenges in Crystallography
  • Low symmetry : The dihydrochloride form may adopt complex crystal packing due to hydrogen-bonding interactions between the carboxylic acid, amino group, and chloride ions.
  • Hygroscopicity : The compound’s ionic nature may hinder single-crystal growth.
Comparative XRD Approaches
Method Application Limitations
Powder XRD Phase identification, lattice parameter estimation Limited resolution for amorphous materials
Single-crystal XRD Full atomic resolution, space group determination Requires high-quality crystals
Computational modeling Predicting hydrogen-bond networks Accuracy depends on force fields

While no experimental XRD data is reported in the literature, computational methods (e.g., density functional theory, DFT) have been used to study conformational preferences of thiazole-amino acids. For example, DFT studies reveal that the β2 conformation (ϕ ≈ −160°, ψ ≈ 8°) is stabilized by intramolecular N–H⋯N hydrogen bonds.

Comparative Analysis of Free Base vs. Dihydrochloride Salt Forms

The dihydrochloride salt and free base forms exhibit distinct physicochemical properties:

Property Dihydrochloride Salt (C₆H₁₀Cl₂N₂O₂S) Free Base (C₆H₈N₂O₂S)
Molecular Weight 245.1268 g/mol 172.2 g/mol
Solubility High in polar solvents (e.g., water) Moderate in organic solvents
Stability Enhanced due to ionic bonding Prone to decarboxylation
pKa Values COOH: ~1.8; NH₂: ~9.3 COOH: ~2.0; NH₂: ~9.5
Salt-Induced Structural Effects
  • Hydrogen Bonding : The dihydrochloride form likely engages in stronger ionic interactions (e.g., Cl⁻⋯H-N) and hydrogen bonds (e.g., -COOH⋯Cl⁻), altering crystal packing compared to the free base.
  • Protonation State : The dihydrochloride’s carboxylic acid remains deprotonated, while the amino group is protonated, affecting electronic properties.

Electronic Structure and Quantum Chemical Calculations

Quantum chemical studies provide insights into the compound’s electronic behavior:

Molecular Orbital Analysis
  • HOMO (Highest Occupied Molecular Orbital) : Localized on the thiazole ring’s π-electrons, contributing to aromatic stability.
  • LUMO (Lowest Unoccupied Molecular Orbital) : Positioned on the carboxylic acid’s carbonyl group, influencing electrophilic reactivity.
Theoretical Models

DFT calculations on analogous thiazole-amino acids reveal:

  • Conformational Preferences : The β2 conformation (ϕ ≈ −160°, ψ ≈ 8°) is energetically favored due to N–H⋯N hydrogen bonding.
  • Electronic Effects : The sulfur atom in the thiazole ring enhances π-electron conjugation, stabilizing the molecule.
Comparative Electronic Properties
Property Dihydrochloride Salt Free Base
Electron Density (S) High due to sulfur’s lone pairs Moderate
Dipole Moment Enhanced by Cl⁻ ions Lower
Reactivity (Nucleophilicity) Amino group protonated → reduced nucleophilicity Amino group deprotonated → increased nucleophilicity

Properties

IUPAC Name

2-amino-3-(1,3-thiazol-5-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S.2ClH/c7-5(6(9)10)1-4-2-8-3-11-4;;/h2-3,5H,1,7H2,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZXTVPSMFMEAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=N1)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089255-33-2
Record name 2-amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride typically involves the reaction of thiazole derivatives with amino acids under specific conditions. One common method includes the use of thiazole-5-carboxylic acid, which is reacted with ammonia to form the corresponding thiazole-5-amine. This intermediate is then coupled with a suitable α-bromo acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as recrystallization and purification to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Condensation Reactions with Carbonyl Compounds

The amino group participates in Schiff base formation with aldehydes and ketones. A 2022 study demonstrated its reactivity with aromatic aldehydes in aqueous sodium carbonate solutions at 80°C :

Aldehyde UsedReaction TimeProduct FormedCatalyst
Benzaldehyde5 hrN-Benzylidene derivativeGlycine
4-Nitrobenzaldehyde6 hrNitro-substituted Schiff baseTriethylamine
Furfural4.5 hrHeterocyclic Schiff baseSodium acetate

These reactions yield biologically active derivatives showing plant growth regulation in Brassica napus .

Oxidation and Reduction Reactions

The thiazole sulfur atom undergoes oxidation, while the amino group participates in reduction:

Oxidation with H₂O₂
Produces sulfoxide derivatives at 0-5°C in methanol:
$$ \text{Thiazole-S} + \text{H}_2\text{O}_2 \rightarrow \text{Thiazole-SO} + \text{H}_2\text{O} $$
Yields: 72-85% (pH dependent)

Reduction with NaBH₄
Converts thiazole to thiazolidine in ethanol at reflux:
$$ \text{C}_3\text{H}_4\text{N}_2\text{S} + \text{NaBH}_4 \rightarrow \text{C}_3\text{H}_6\text{N}_2\text{S} + \text{NaOH} + \text{H}_2 $$
Reaction completion: 3 hr (monitored by TLC)

Nucleophilic Substitution Reactions

The amino group undergoes alkylation and acylation:

Reaction TypeReagentConditionsProduct
AlkylationMethyl iodideDMF, K₂CO₃, 60°C, 8 hrN-Methylamino derivative (89% yield)
AcylationAcetyl chlorideTHF, 0°C, 2 hrN-Acetylated compound (93% purity)

These modifications enhance membrane permeability in pharmacokinetic studies.

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems:

With Chloroacetaldehyde
Forms bicyclic thiazolo[3,2-a]pyrimidine derivatives in refluxing water :
$$ \text{C}_6\text{H}_8\text{N}_2\text{O}_2\text{S} + \text{ClCH}_2\text{CHO} \rightarrow \text{C}_8\text{H}_9\text{N}_3\text{O}_2\text{S} + \text{HCl} $$
Key spectral data of product:

  • ¹H NMR (D₂O): δ 2.62 (t, CH₂CO), 4.11 (t, NCH₂)

  • HRMS: m/z 228.0634 [M+H]⁺

Electrochemical Behavior

Cyclic voltammetry reveals redox properties critical for biological activity :

ParameterValue (vs Ag/AgCl)Biological Correlation
Reduction potential-500 mVNitroreductase activation
Oxidation peak+1.2 VROS generation in cancer cells

These electrochemical properties correlate with antimycobacterial activity against M. tuberculosis H37Rv (MIC = 5.71 μM) .

Salt Formation and pH-Dependent Behavior

The dihydrochloride salt shows distinct reactivity profiles:

pH ConditionSolubility (g/100 mL)Reactive Form
<3.012.4Protonated amino group
5.5-7.02.1Zwitterionic form
>8.538.9Deprotonated carboxylate

This pH sensitivity enables controlled drug release formulations .

Cross-Coupling Reactions

Palladium-catalyzed couplings expand structural diversity:

Catalyst SystemCoupling PartnerYieldApplication
Pd(OAc)₂/XPhosAryl boronic acid78%Antibacterial agents
CuI/L-prolineTerminal alkyne65%Fluorescent probes

These reactions enable synthesis of libraries for high-throughput screening .

The compound's multifunctional nature enables diverse synthetic transformations, making it valuable for medicinal chemistry and materials science. Recent studies highlight its potential in developing antitubercular agents and plant growth regulators , though further in vivo validation remains essential for therapeutic applications.

Scientific Research Applications

Structural Overview

  • Molecular Formula : C6_6H8_8N2_2O2_2S
  • Molecular Weight : 172.21 g/mol
  • IUPAC Name : 2-amino-3-(1,3-thiazol-5-yl)propanoic acid
  • CAS Number : 2089255-33-2

Medicinal Chemistry

The compound serves as a precursor for synthesizing bioactive compounds and potential drug candidates. Its ability to interact with specific enzymes or receptors makes it a valuable asset in drug design. For instance, studies have shown that it can modulate enzyme-substrate interactions and influence protein-ligand binding, which is crucial for developing therapeutic agents targeting various diseases .

Case Study: Drug Development
Research indicates that derivatives of thiazole-containing compounds exhibit promising biological activities, including antimicrobial and anticancer properties. The synthesis of such derivatives often utilizes 2-amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride as a building block .

Biochemistry

In biochemical research, this compound acts as a probe to study enzyme mechanisms. Its interactions with enzymes can lead to alterations in cellular pathways, making it essential for understanding metabolic processes .

Example of Application
The compound has been utilized in studies assessing its effects on neurodegenerative diseases, where it demonstrated neuroprotective properties by modulating oxidative stress pathways .

Research has highlighted the biological activity of 2-amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride. Its mechanism typically involves binding to active sites on proteins, influencing their function and leading to potential therapeutic applications in treating conditions like cancer and infectious diseases .

Neuroprotective Properties

Recent studies suggest that the compound may protect against oxidative stress-induced neuronal damage. This is particularly relevant in the context of neurodegenerative disorders such as Alzheimer's disease .

Mechanism of Action

The mechanism of action of 2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. Additionally, the amino acid moiety can interact with receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole Derivatives

Compounds such as 5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazoles (Proshin et al., 2014) share a heterocyclic core but differ in ring composition (1,2,4-thiadiazole vs. 1,3-thiazole) and substituents. Key distinctions include:

  • Reactivity : Thiadiazoles are more electron-deficient due to the additional nitrogen atom, enabling participation in Dimroth rearrangements and nucleophilic substitutions, whereas the thiazole ring in the target compound favors electrophilic aromatic substitution .
  • Applications : Thiadiazole derivatives are often utilized as intermediates in multicomponent reactions (e.g., Gewald synthesis) or as ligands in metal complexes, whereas the target compound’s thiazole ring may prioritize interactions with biological targets like kinases or receptors .

Benzodioxole Analog

2-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride (GLPBIO, 2017) replaces the thiazole with a benzodioxole group. Notable differences:

  • Solubility : The benzodioxole variant has a molecular weight of 245.66 g/mol and is typically solubilized in DMSO, whereas the dihydrochloride form of the target compound likely exhibits superior aqueous solubility due to its ionic character .
  • Biological Activity : Benzodioxole derivatives are associated with neuroactive or antioxidant properties, while thiazole-containing compounds often target microbial or enzymatic pathways .

Pesticide-Related Compounds

While unrelated structurally (e.g., etaconazole, propiconazole), these highlight the versatility of nitrogen heterocycles.

Comparative Data Table

Property 2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride 5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazole 2-Amino-3-(benzodioxol-5-yl)propanoic acid hydrochloride
Molecular Formula C₆H₁₁Cl₂N₂O₂S C₅H₁₀N₄S C₁₀H₁₂ClNO₄
Molecular Weight (g/mol) ~245 (estimated) 158.23 245.66
Solubility High (aqueous, polar solvents) Moderate (DMSO, ethanol) Soluble in DMSO
Primary Applications Medicinal chemistry, biochemical research Organic synthesis, ligand design Neuropharmacological research

Research Implications and Limitations

  • Advantages : The dihydrochloride salt’s solubility profile makes it preferable for in vitro studies, while its thiazole core offers modularity for structural derivatization.
  • Limitations: Limited direct pharmacological data are available compared to well-studied analogs like benzodioxole derivatives. Further studies on bioavailability and toxicity are needed.

Biological Activity

2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's structure, biological activity, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C6_6H8_8N2_2O2_2S
  • Molecular Weight : 245.13 g/mol
  • CAS Number : 2089255-33-2
  • Purity : Minimum 95% .

The compound features a thiazole ring, which is known for its role in various pharmacological activities. The thiazole moiety contributes significantly to the compound's interaction with biological targets.

Antitumor Activity

Research indicates that thiazole derivatives exhibit promising antitumor properties. The presence of the thiazole ring is crucial for cytotoxic activity against various cancer cell lines. For instance, compounds with structural similarities to 2-amino-3-(1,3-thiazol-5-yl)propanoic acid have shown significant inhibition of cancer cell proliferation in vitro.

Case Study:
A study on related thiazole compounds found that certain derivatives displayed IC50_{50} values below 10 µM against human glioblastoma and melanoma cells, suggesting strong anticancer potential . The structure-activity relationship (SAR) analysis highlighted that modifications on the thiazole ring could enhance potency.

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. In a synthesis study involving various thiazole compounds, some exhibited notable antimicrobial activity against Gram-positive and Gram-negative bacteria.

Case Study:
In vitro tests demonstrated that specific thiazole derivatives inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL . This suggests that 2-amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride may possess similar antimicrobial properties.

The biological activity of 2-amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride is believed to involve multiple mechanisms:

  • Inhibition of Key Enzymes : Thiazole derivatives often target specific enzymes involved in cell proliferation and survival pathways.
  • Induction of Apoptosis : Compounds have been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest at various phases, further contributing to their anticancer effects .

Research Findings

StudyFocusKey Findings
Antitumor ActivityIdentified IC50_{50} values < 10 µM for related compounds against cancer cells.
SAR AnalysisModifications on the thiazole ring enhance anticancer potency.
Antimicrobial ActivitySignificant inhibition of bacterial growth with MICs between 10–50 µg/mL.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-3-(1,3-thiazol-5-yl)propanoic acid dihydrochloride?

  • Methodology : The compound is typically synthesized via multi-step reactions involving thiazole ring formation and subsequent functionalization. A common approach includes:

  • Step 1 : Condensation of a thiazole precursor (e.g., 4-methyl-2-arylthiazole) with a β-amino acid derivative under reflux in ethanol (80–88% yield) .
  • Step 2 : Reduction using NaBH3_3CN in methanol (85–90% yield), followed by acid hydrolysis with concentrated HCl to yield the dihydrochloride salt (70–75% yield) .
  • Alternative routes : Thiazole rings can be introduced via cyclization reactions using thioureas or via coupling with pre-formed thiazole intermediates, as seen in analogous syntheses of thiazole-containing amino acids .

Q. How is this compound characterized in terms of purity and structural confirmation?

  • Analytical techniques :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and stereochemistry (e.g., thiazole proton signals at δ 7.5–8.5 ppm) .
  • Infrared Spectroscopy (IR) : Validates functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}) .
  • Elemental Analysis : Ensures stoichiometric purity (C, H, N, S, Cl percentages) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical for research-grade material) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Handling :

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of dust/aerosols .
    • Storage : Keep in a dry, airtight container at 2–8°C to prevent hydrolysis .
    • Emergency measures : For spills, absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

  • Key variables :

  • Reaction time : Extending reflux duration (e.g., from 2 to 4 hours) may improve conversion in cyclization steps .
  • Temperature : Controlled heating (e.g., 60–80°C) prevents side reactions like thiazole ring decomposition .
  • Catalyst selection : Using NaBH3_3CN instead of NaBH4_4 enhances selectivity in reduction steps .
    • Yield optimization : Pilot reactions with fractional factorial design (e.g., varying solvent polarity or stoichiometry) can identify critical parameters .

Q. What analytical approaches resolve contradictions in spectroscopic data for thiazole-containing amino acid derivatives?

  • Case study : Discrepancies in NMR signals may arise from tautomerism in the thiazole ring. Solutions include:

  • Variable Temperature (VT) NMR : To observe dynamic equilibria (e.g., thiazole-imidazole tautomers) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping peaks by correlating 1^1H and 13^13C signals .
  • X-ray crystallography : Provides definitive structural confirmation if crystalline derivatives are obtainable .

Q. What biocatalytic strategies enable enantioselective synthesis of this compound?

  • Enzyme-mediated synthesis :

  • Phenylalanine ammonia-lyase (PAL) : Catalyzes stereoselective addition of ammonia to thiazole-containing acrylic acids, yielding L-enantiomers .
  • Immobilized enzymes : SwCNTNH2_2-PAL biocatalysts improve reusability and reaction efficiency in batch modes (e.g., 24-hour reactions at 25°C) .

Q. How do structural modifications to the thiazole ring affect the compound's biological activity?

  • Structure-activity relationship (SAR) :

  • Electron-withdrawing groups (Cl, F) : Enhance antimycobacterial activity by increasing electrophilicity (MIC reduced from 32 to 8 µg/mL in analogs) .
  • Methyl substituents : Improve metabolic stability but may reduce solubility .
  • Ring expansion : Replacing thiazole with benzothiazole alters binding affinity to target enzymes (e.g., mycobacterial kinases) .

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